molecular formula C16H14N4O5 B11945559 N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide CAS No. 50785-65-4

N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide

Cat. No.: B11945559
CAS No.: 50785-65-4
M. Wt: 342.31 g/mol
InChI Key: FOVLRVZHDCGBPX-LICLKQGHSA-N
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Description

N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide: is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxyphenyl group, a nitrobenzylidene moiety, and a hydrazino group attached to an oxoacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide typically involves the condensation reaction between 4-methoxyphenylhydrazine and 3-nitrobenzaldehyde, followed by the acylation of the resulting hydrazone with an appropriate acylating agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Sodium methoxide or other strong nucleophiles

Major Products Formed

    Oxidation: Formation of amino derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzymatic activity

    Interacting with cellular receptors: Modulating signal transduction pathways

    Inducing oxidative stress: Leading to cell death in certain biological contexts

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(2-(3-nitrophenyl)hydrazino)-2-oxoacetamide
  • N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzyl)hydrazino)-2-oxoacetamide
  • N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxopropanamide

Uniqueness

N-(4-Methoxyphenyl)-2-(2-(3-nitrobenzylidene)hydrazino)-2-oxoacetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

50785-65-4

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14N4O5/c1-25-14-7-5-12(6-8-14)18-15(21)16(22)19-17-10-11-3-2-4-13(9-11)20(23)24/h2-10H,1H3,(H,18,21)(H,19,22)/b17-10+

InChI Key

FOVLRVZHDCGBPX-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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